2-Hydrazino-1,3-benzothiazole-6-carbohydrazide
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Overview
Description
2-Hydrazino-1,3-benzothiazole-6-carbohydrazide is a chemical compound with the molecular formula C8H9N5OS and a molecular weight of 223.26 g/mol . It is primarily used in research settings, particularly in the fields of proteomics and biochemistry . This compound is known for its unique structure, which includes a benzothiazole ring fused with hydrazine and carbohydrazide functional groups .
Preparation Methods
The synthesis of 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide typically involves the reaction of 2-mercaptoaniline with acid chlorides, followed by further reactions to introduce the hydrazine and carbohydrazide groups . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
2-Hydrazino-1,3-benzothiazole-6-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Substitution: The benzothiazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Hydrazino-1,3-benzothiazole-6-carbohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide involves its interaction with various molecular targets and pathways. The hydrazine and carbohydrazide groups can form covalent bonds with specific biomolecules, altering their function . This compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The benzothiazole ring also plays a role in its biological activity, contributing to its ability to interact with different molecular targets .
Comparison with Similar Compounds
2-Hydrazino-1,3-benzothiazole-6-carbohydrazide can be compared to other benzothiazole derivatives, such as:
2-Hydrazinobenzothiazole: Similar in structure but lacks the carbohydrazide group, which affects its reactivity and applications.
Benzothiazole: The parent compound, which does not have the hydrazine or carbohydrazide groups, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical and biological applications .
Properties
IUPAC Name |
2-hydrazinyl-1,3-benzothiazole-6-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5OS/c9-12-7(14)4-1-2-5-6(3-4)15-8(11-5)13-10/h1-3H,9-10H2,(H,11,13)(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWKTGKIUURTLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NN)SC(=N2)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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